3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl dimethylcarbamate
Overview
Description
3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C16H11F3N2O3 and its molecular weight is 336.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07217670 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanoparticle Delivery Systems for Agricultural Applications
One study highlights the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides used in agriculture. These nanoparticles offer advantages like improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing fungal diseases in plants (Campos et al., 2015).
Advanced Materials for Data Security
Research into heteroleptic cationic Ir(III) complexes demonstrates applications in data security protection through their unique photophysical properties, such as dual-emission and mechanoluminescence. These materials offer potential in designing smart luminescent materials for information protection (Song et al., 2016).
Chiral Separation Techniques
A review on the use of polysaccharide carbamates and benzoates as chiral stationary phases in high-performance liquid chromatography emphasizes the importance of such compounds in chiral separation, a crucial aspect of pharmaceutical research and development (Okamoto & Kaida, 1994).
Organic Semiconductors
A study on benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers showcases their potential use as organic semiconductors. The research details the synthesis, characterization, and evaluation of these compounds for electronic applications (Kashiki et al., 2011).
Properties
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-21(2)16(22)23-9-3-4-10-13(7-9)24-20-15(10)8-5-11(17)14(19)12(18)6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPRHODEZVUURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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